7-Fluoronaphthalene-1-carbaldehyde CAS number
7-Fluoronaphthalene-1-carbaldehyde CAS number
An In-Depth Technical Guide to 7-Fluoronaphthalene-1-carbaldehyde (CAS: 82128-59-4)
Executive Summary
7-Fluoronaphthalene-1-carbaldehyde is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the naphthalene scaffold imparts unique electronic and metabolic properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, potential synthetic applications, and essential safety and handling procedures. As a Senior Application Scientist, the focus of this document is to bridge theoretical knowledge with practical, field-proven insights to support researchers and developers in leveraging this versatile compound.
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
The naphthalene core is a prevalent motif in a wide array of biologically active compounds and approved drugs, including the anti-inflammatory agent Nabumetone and the antifungal Terbinafine.[1] The introduction of fluorine, a bioisostere of hydrogen, into such scaffolds is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:
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Modulating Acidity/Basicity: Altering the pKa of nearby functional groups.
-
Enhancing Metabolic Stability: Blocking sites of oxidative metabolism by cytochrome P450 enzymes.
-
Improving Membrane Permeability: Increasing lipophilicity, which can aid in crossing biological barriers.
-
Inducing Favorable Conformations: Through electrostatic interactions.
7-Fluoronaphthalene-1-carbaldehyde combines this strategic fluorine substitution with a versatile aldehyde functional group. The aldehyde serves as a synthetic handle for a multitude of chemical transformations, positioning this molecule as a key starting material for constructing complex, high-value derivatives.
Physicochemical & Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications. The key identifiers and computed properties for 7-Fluoronaphthalene-1-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 82128-59-4 | [2][3] |
| Molecular Formula | C₁₁H₇FO | [2] |
| Molecular Weight | 174.17 g/mol | [2] |
| Synonyms | 7-Fluoronaphthalene-1-carboxaldehyde, 7-fluoro-1-naphthaldehyde | [2][4] |
| LogP | 2.79140 | [2] |
| Polar Surface Area (PSA) | 17.07 Ų | [2] |
| Appearance | Typically a solid (inferred from related isomers) | [5] |
Synthesis and Mechanistic Insights
The preparation of 7-Fluoronaphthalene-1-carbaldehyde can be achieved via electrophilic formylation of a fluoronaphthalene precursor. The described method utilizes a Rieche formylation approach, a reliable method for introducing an aldehyde group onto an electron-rich aromatic ring.
Experimental Protocol: Rieche Formylation of 2-Fluoronaphthalene
This protocol is adapted from a described synthesis of naphthaldehydes.[4] The causality behind reagent choice is critical: 2-fluoronaphthalene is used as the starting material because electrophilic substitution on naphthalene derivatives is kinetically favored at the alpha-position (C1). The fluorine at C7 directs the incoming electrophile primarily to the adjacent ring. Titanium tetrachloride (TiCl₄) is employed as a potent Lewis acid to activate the formylating agent.
Materials:
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2-Fluoronaphthalene (1.0 eq)
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1,1-Dichloromethyl methyl ether (1.3 eq)
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Titanium tetrachloride (TiCl₄) (2.0 eq)
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Dichloromethane (DCM), anhydrous
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Hexane
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Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-fluoronaphthalene (0.068 mol, 10 g) in anhydrous dichloromethane (200 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
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Lewis Acid Addition: Slowly add titanium tetrachloride (0.136 mol, 14.7 mL) to the stirred solution. The addition should be performed dropwise to manage the exothermic reaction.
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Formylating Agent Addition: Add 1,1-dichloromethyl methyl ether (0.088 mol, 10.1 g) to the reaction mixture.
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Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice to quench the reaction and hydrolyze the intermediate.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product contains a mixture of isomers. Recrystallize from hexane to isolate the 7-fluoro-1-naphthaldehyde isomer.[4] Further purify the mother liquor via silica gel column chromatography, eluting with a hexane:chloroform gradient to isolate any remaining product.[4]
Mechanistic Rationale
The reaction proceeds via a Friedel-Crafts-type mechanism. The Lewis acid, TiCl₄, coordinates to the 1,1-dichloromethyl methyl ether, facilitating the departure of a chloride ion and generating a highly reactive dichloromethyl cation electrophile. This electrophile is then attacked by the electron-rich naphthalene ring. Subsequent hydrolysis during the workup converts the dichloromethyl group into the final aldehyde.
Caption: Simplified workflow for the synthesis of 7-Fluoronaphthalene-1-carbaldehyde.
Potential Applications in Research & Development
The primary value of 7-Fluoronaphthalene-1-carbaldehyde lies in its utility as a versatile intermediate. The aldehyde functional group is a gateway to a vast number of derivatives, making it a powerful tool for lead optimization in drug discovery and for creating novel functional materials.
Key Synthetic Transformations
The aldehyde can undergo several high-yielding and reliable transformations:
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Oxidation: Conversion to the corresponding 7-fluoronaphthalene-1-carboxylic acid, a common building block for amides and esters.[6]
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, a crucial reaction in medicinal chemistry.
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Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon-carbon bond formation and scaffold extension.
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Condensation Reactions: Formation of heterocycles such as imines, oximes, or hydrazones, which can be further cyclized or used as ligands.
Caption: Key synthetic transformations of 7-Fluoronaphthalene-1-carbaldehyde.
Relevance in Drug Discovery
Naphthalene-based structures are found in numerous compounds under investigation for their therapeutic potential, including anticancer and antimicrobial agents.[1][7] The ability to synthesize a library of derivatives from 7-Fluoronaphthalene-1-carbaldehyde allows for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to fine-tune properties like target binding, selectivity, and pharmacokinetics.
Safety, Handling, and Storage
Hazard Classification (Inferred)
Based on GHS classifications for related fluoronaphthaldehydes and fluoronaphthalenes, the following hazards are anticipated:
| Hazard Statement | Classification | Precautionary Code Examples |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P280, P302+P352 |
| H315 | Causes skin irritation. | P264, P332+P313 |
| H319 | Causes serious eye irritation. | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation. | P271, P304+P340 |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[8][9]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation of the aldehyde group.[5]
Conclusion
7-Fluoronaphthalene-1-carbaldehyde (CAS: 82128-59-4) is more than a mere chemical; it is a potent synthetic tool. Its fluorinated naphthalene core provides a foundation with desirable physicochemical properties for drug discovery, while its aldehyde functionality offers a versatile point of attachment for building molecular complexity. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively unlock its potential for developing the next generation of pharmaceuticals and advanced materials.
References
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Career Henan Chemical Co. 7-fluoronaphthalene-1-carbaldehyde CAS NO.82128-59-4. Available at: [Link]
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NextSDS. 7-Fluoro-1-naphthalenecarboxaldehyde — Chemical Substance Information. Available at: [Link]
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PrepChem.com. Synthesis of 7-fluoro-1-naphthaldehyde. Available at: [Link]
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NextSDS. 7-fluoronaphthalene-1-carboxylic acid — Chemical Substance Information. Available at: [Link]
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PubChem. 4-Fluoronaphthalene-1-carbaldehyde. Available at: [Link]
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PubChem. 5-Fluoro-1-naphthaldehyde. Available at: [Link]
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LabSolutions. 3-fluoronaphthalene-1-carbaldehyde. Available at: [Link]
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Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]
- Google Patents. CN102557865B - Method for preparing 1-fluoronaphthalene.
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El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1368. Available at: [Link]
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